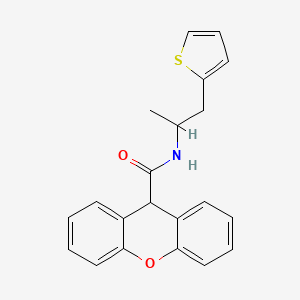
N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide is a compound that features a thiophene ring and a xanthene core Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties The xanthene core is a tricyclic structure that is often used in dyes and fluorescent materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with Xanthene Core: The thiophene derivative is then coupled with the xanthene core using a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or organometallic reagents like Grignard reagents.
Major Products
Oxidation: Thiophene S-oxides.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives or organometallic adducts.
科学的研究の応用
N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide has several applications in scientific research:
作用機序
The mechanism of action of N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions, while the xanthene core can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Thiopropamine: An analogue of amphetamine with a thiophene ring.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene ring.
Uniqueness
N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide is unique due to its combination of a thiophene ring and a xanthene core, which imparts distinct electronic and structural properties. This combination allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial use.
生物活性
N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a xanthene core with a thiophene ring and a propan-2-yl substituent. The synthesis typically involves multi-step organic reactions, starting from the preparation of the xanthene framework, followed by the introduction of the thiophene moiety and propan-2-yl group. Common reagents include thiophene-2-carboxylic acid and various catalysts to facilitate the reactions under controlled conditions.
Target of Action : The compound interacts with multiple biological targets, particularly in cancer therapy. Thiophene derivatives are known to exhibit a range of therapeutic properties, including anti-tumor activity.
Mode of Action : this compound functions primarily through inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This is crucial for its potential use as an anti-cancer agent .
Biochemical Pathways : The compound influences several biochemical pathways, leading to apoptosis in cancer cells. It has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in various cancer cell lines .
Anticancer Properties
Research indicates that this compound exhibits promising anti-cancer properties. In vitro studies have shown significant cytotoxic effects against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. For instance, one study reported IC50 values indicating effective inhibition of cell growth at low concentrations .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although further research is needed to establish definitive efficacy and mechanisms.
Case Studies
Several case studies have highlighted the efficacy of similar thiophene derivatives in cancer treatment. For example, a derivative demonstrated significant anti-tumor potency with IC50 values as low as 0.20 µM against A549 cells, showcasing the potential for structural modifications to enhance biological activity .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide | Structure | Anti-cancer | 0.20 µM (A549) |
| 1,3,5-triazine derivatives | - | Dual PI3Kα/mTOR inhibitors | 0.20 µM (A549) |
特性
IUPAC Name |
N-(1-thiophen-2-ylpropan-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c1-14(13-15-7-6-12-25-15)22-21(23)20-16-8-2-4-10-18(16)24-19-11-5-3-9-17(19)20/h2-12,14,20H,13H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXRLADSMLZCOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













